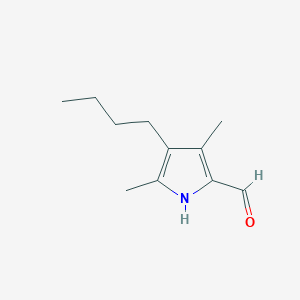
4-Butyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Butyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C11H17NO. It belongs to the class of pyrrole derivatives, which are known for their diverse biological and chemical properties. This compound is characterized by a pyrrole ring substituted with butyl, dimethyl, and formyl groups, making it a versatile intermediate in various chemical syntheses.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde typically involves the condensation of appropriate aldehydes with pyrrole derivatives. One common method includes the reaction of 3,5-dimethylpyrrole with butyraldehyde under acidic conditions, followed by oxidation to introduce the formyl group at the 2-position of the pyrrole ring .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Solvent selection, such as DMSO or methanol, plays a crucial role in the solubility and reaction kinetics .
化学反応の分析
Types of Reactions: 4-Butyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: 4-Butyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid.
Reduction: 4-Butyl-3,5-dimethyl-1H-pyrrole-2-methanol.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
科学的研究の応用
4-Butyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
作用機序
The mechanism of action of 4-Butyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde involves its interaction with various molecular targets. The formyl group can form Schiff bases with amines, leading to the formation of imines. This reactivity is exploited in biological assays and enzyme studies. The pyrrole ring can participate in π-π interactions and hydrogen bonding, influencing its binding affinity to biological targets .
類似化合物との比較
3,5-Dimethyl-1H-pyrrole-2-carbaldehyde: Lacks the butyl group, making it less hydrophobic and altering its reactivity.
4-Butyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: Differently substituted, affecting its chemical and biological properties.
Uniqueness: 4-Butyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both butyl and dimethyl groups enhances its hydrophobicity and potential for π-π interactions, making it a valuable compound in various applications .
特性
分子式 |
C11H17NO |
|---|---|
分子量 |
179.26 g/mol |
IUPAC名 |
4-butyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C11H17NO/c1-4-5-6-10-8(2)11(7-13)12-9(10)3/h7,12H,4-6H2,1-3H3 |
InChIキー |
ITVUCLRIVHDQEA-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=C(NC(=C1C)C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


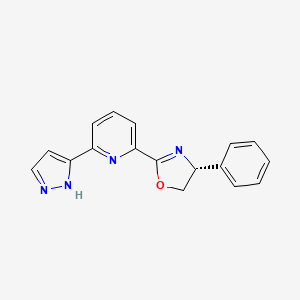
![2-(Furan-2-yl)-4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine](/img/structure/B12883483.png)
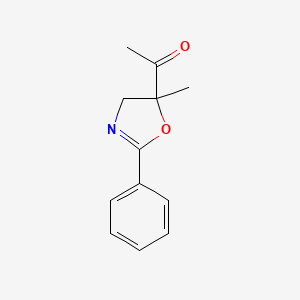

![3-Methoxy-6-methylbenzo[d]isoxazole](/img/structure/B12883512.png)
![Benzamide, 3-[5-[(2-pyrrolidinylmethyl)amino]-3-pyridinyl]-](/img/structure/B12883521.png)
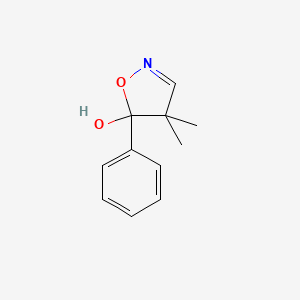
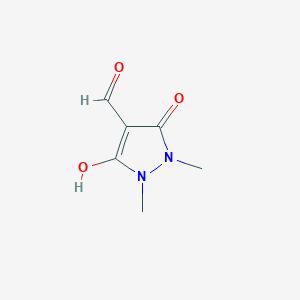
![4-[(5-Methyl-1,2-oxazole-4-carbonyl)amino]butanoic acid](/img/structure/B12883534.png)
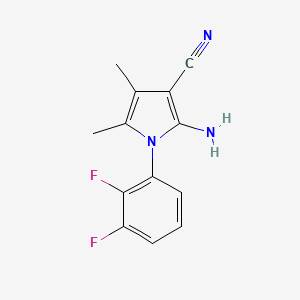

![dimethyl-[2-[2-(naphthalen-1-ylmethyl)-3-(oxolan-2-yl)propanoyl]oxyethyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B12883549.png)
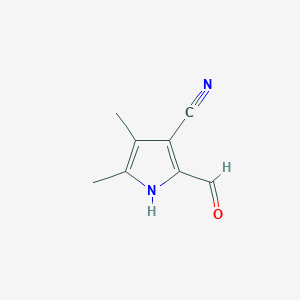
![2-(2-Fluorophenyl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]quinolin-4-amine](/img/structure/B12883560.png)
